4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Aldehydes and ketones, in general, can react with various biological targets such as proteins and nucleic acids, altering their structure and function .
Mode of Action
The mode of action of 3-(4-methoxyphenyl)benzaldehyde involves its interaction with these targets. For instance, aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
It’s known that aldehydes can undergo oxidation to form carboxylic acids . This process involves a variety of reagents, including CrO3 in aqueous acid, also known as Jones Reagent .
Result of Action
The reaction of aldehydes with biological targets can lead to structural and functional changes in these targets .
Properties
IUPAC Name |
3-(4-methoxyphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXLQHMKFDEKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362647 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118350-17-7 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde of interest to researchers?
A1: This compound serves as a crucial precursor for synthesizing more complex molecules, particularly tripodal salicylaldehydes. [] These tripodal structures, characterized by a central nitrogen atom connected to three aromatic rings with aldehyde and hydroxyl groups, are highly valuable in supramolecular chemistry. They can act as scaffolds for building multinuclear complexes, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) due to their ability to bind multiple metal ions or form extended networks. []
Q2: How is the structure of this compound confirmed?
A3: The research emphasizes that molecular spectroscopy is crucial for confirming the structure of synthesized compounds. [] While specific spectroscopic data for this compound isn't provided, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy would be essential. NMR would provide detailed information about the hydrogen and carbon environments in the molecule, while IR spectroscopy would confirm the presence of characteristic functional groups, such as the aldehyde group.
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